Cas no 1157377-28-0 (1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione)

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a versatile organic compound featuring a unique isochinolin-5-yl group and pyrrole-2,5-dione structure. It exhibits high stability and reactivity, making it suitable for various synthetic applications. This compound is ideal for constructing complex molecules and serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione structure
1157377-28-0 structure
商品名:1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS番号:1157377-28-0
MF:C13H8N2O2
メガワット:224.214822769165
CID:5073530

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

    • 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • 1-isoquinolin-5-ylpyrrole-2,5-dione
    • インチ: 1S/C13H8N2O2/c16-12-4-5-13(17)15(12)11-3-1-2-9-8-14-7-6-10(9)11/h1-8H
    • InChIKey: IZXPFPNXWOVFRX-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=CC(N1C1=CC=CC2C=NC=CC1=2)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 360
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 50.3

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 435.6±18.0 °C at 760 mmHg
  • フラッシュポイント: 217.2±21.2 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione セキュリティ情報

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-44329-1.0g
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
1.0g
$414.0 2023-02-10
Enamine
EN300-44329-0.05g
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
0.05g
$76.0 2023-02-10
Enamine
EN300-44329-2.5g
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
2.5g
$810.0 2023-02-10
Enamine
EN300-44329-10.0g
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
10.0g
$1778.0 2023-02-10
Chemenu
CM405787-500mg
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0 95%+
500mg
$306 2023-11-24
Enamine
EN300-44329-0.5g
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
0.5g
$310.0 2023-02-10
TRC
I822320-250mg
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
250mg
$ 320.00 2022-06-04
Enamine
EN300-44329-0.1g
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
0.1g
$113.0 2023-02-10
Chemenu
CM405787-250mg
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0 95%+
250mg
$174 2023-11-24
Enamine
EN300-44329-5.0g
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
1157377-28-0
5.0g
$1199.0 2023-02-10

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報

Introduction to 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 1157377-28-0)

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This heterocyclic derivative combines elements of both isoquinoline and pyrrole moieties, making it a promising candidate for further exploration in drug discovery and therapeutic applications. The compound’s Chemical Abstracts Service (CAS) number, 1157377-28-0, provides a unique identifier for its precise characterization and study.

The molecular structure of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione features a fused system of an isoquinoline ring connected to a dihydropyrrole dione moiety. This arrangement creates a rich scaffold for potential interactions with biological targets, including enzymes and receptors. The isoquinoline moiety is particularly noteworthy for its presence in numerous bioactive natural products and pharmacologically relevant compounds, while the dihydropyrrole dione component suggests potential redox-active properties, which could be exploited in therapeutic contexts.

In recent years, there has been growing interest in developing novel heterocyclic compounds that exhibit inhibitory effects on various disease-related pathways. The structural features of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione make it an attractive scaffold for designing molecules with antimicrobial, anti-inflammatory, or anticancer properties. For instance, isoquinoline derivatives have been extensively studied for their role in modulating enzyme activity, particularly in the context of proteases and kinases that are implicated in cancer progression.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further derivatization and optimization. The presence of both electron-rich and electron-deficient regions within its structure allows for diverse functionalization strategies, enabling chemists to fine-tune its pharmacological profile. This flexibility is particularly valuable in drug discovery pipelines where structural modifications can significantly impact binding affinity and selectivity.

Recent advancements in computational chemistry have facilitated the rapid screening of such complex molecules for their biological potential. Virtual screening techniques combined with molecular docking studies have been employed to predict the interactions of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione with target proteins. These studies have suggested that the compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a promising candidate for further experimental validation.

The synthesis of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione presents both challenges and opportunities for synthetic chemists. The construction of the dihydropyrrole dione core requires careful control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the isoquinoline moiety necessitates multi-step synthetic routes that often involve transition metal-catalyzed coupling reactions or other advanced methodologies. Despite these challenges, recent reports highlight successful synthetic strategies that have enabled the preparation of this compound in good yields.

From a medicinal chemistry perspective, the pharmacokinetic properties of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione are also of considerable interest. Understanding how this molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a therapeutic agent. Preliminary studies have begun to explore these aspects, providing insights into its metabolic stability and excretion pathways.

The potential applications of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione extend beyond traditional small-molecule drug development. Its unique structural features make it an intriguing candidate for use in biocatalysis or as a building block for more complex polymers with specialized functions. For example, researchers have explored its incorporation into materials designed to interact with biological systems or to enhance drug delivery mechanisms.

In conclusion,1-(isoquinolin-5-ylyl)-2,l(CAS No. 1157377-28-0) represents a structurally fascinating compound with significant potential in pharmaceutical research. Its combination of isoquinoline and dihydropyrrole moieties offers a versatile platform for drug discovery efforts aimed at addressing various therapeutic challenges. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this molecule is likely to play an increasingly important role in the development of novel treatments.

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